

2-(Boc-aminomethyl)pyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)pyrimidine

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In-Depth Technical Guide: 2-(Boc-aminomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Boc-aminomethyl)pyrimidine**, a pivotal building block in contemporary medicinal chemistry. The document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in the development of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide illustrates the involvement of pyrimidine-based compounds in critical cellular signaling pathways, offering a deeper understanding of their therapeutic potential.

Core Compound Specifications

2-(Boc-aminomethyl)pyrimidine, systematically named tert-butyl (pyrimidin-2-ylmethyl)carbamate, is a key intermediate valued for its protected primary amine, which allows for sequential and controlled chemical modifications.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂	[2]
Molecular Weight	209.24 g/mol	[2]
CAS Number	1260843-26-2	[2]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate	
Storage	Room temperature	[2]

Synthesis Protocol

The synthesis of **2-(Boc-aminomethyl)pyrimidine** is achieved through the protection of the primary amine of 2-(aminomethyl)pyrimidine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Experimental Procedure

Materials:

- 2-(Aminomethyl)pyrimidine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyrimidine hydrochloride (1.0 equivalent) in dichloromethane (DCM). To this suspension, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes to liberate the free amine.
- **Boc Protection:** Cool the reaction mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise over 10-15 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
- **Workup:** Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **2-(Boc-aminomethyl)pyrimidine** as a pure solid.
- **Characterization:** The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] **2-(Boc-aminomethyl)pyrimidine** serves as a versatile precursor for the synthesis of a wide array of biologically active molecules.

Kinase Inhibitors

The 2-aminopyrimidine core is a common pharmacophore in the design of kinase inhibitors.^[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The Boc-protected amine of **2-(Boc-aminomethyl)pyrimidine** can be deprotected under mild acidic conditions to reveal the primary amine, which can then be further functionalized to generate libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.^[1]

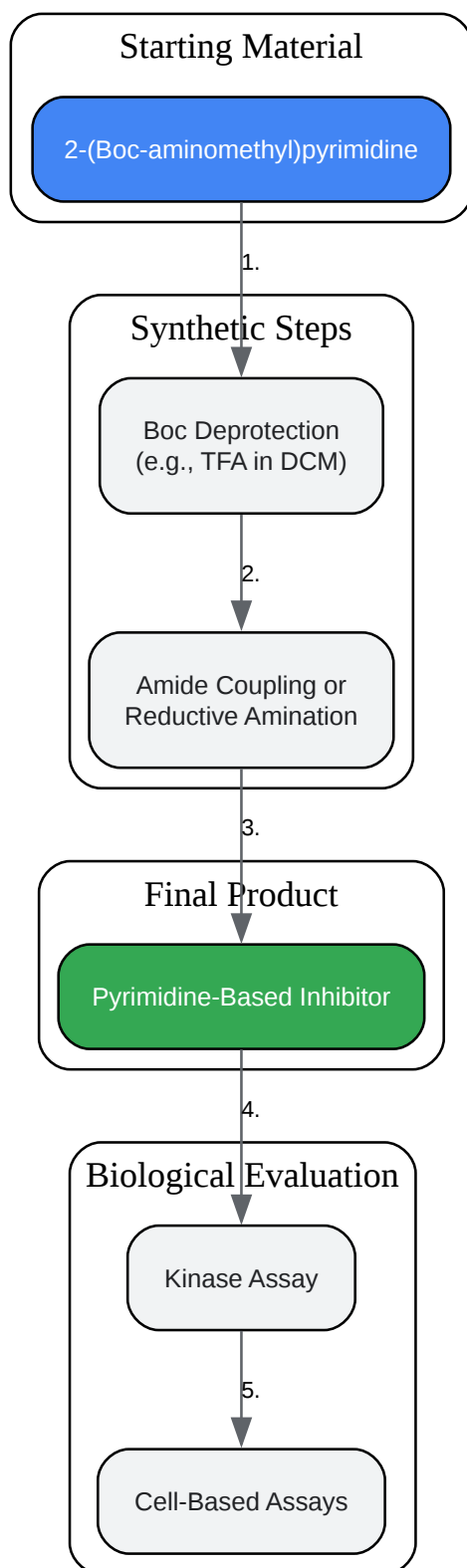
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. **2-(Boc-aminomethyl)pyrimidine** is classified as a "Protein Degradation Building Block," indicating its utility in the synthesis of PROTACs.^[2] The pyrimidine moiety can be incorporated into the target protein ligand or the linker, and the Boc-protected amine provides a convenient handle for synthetic elaboration.

Signaling Pathways and Logical Relationships

The therapeutic effects of drugs derived from **2-(Boc-aminomethyl)pyrimidine** are often mediated through the modulation of specific cellular signaling pathways. Below are diagrams illustrating a generalized experimental workflow for synthesizing a pyrimidine-based inhibitor and a simplified representation of the PROTAC mechanism of action.

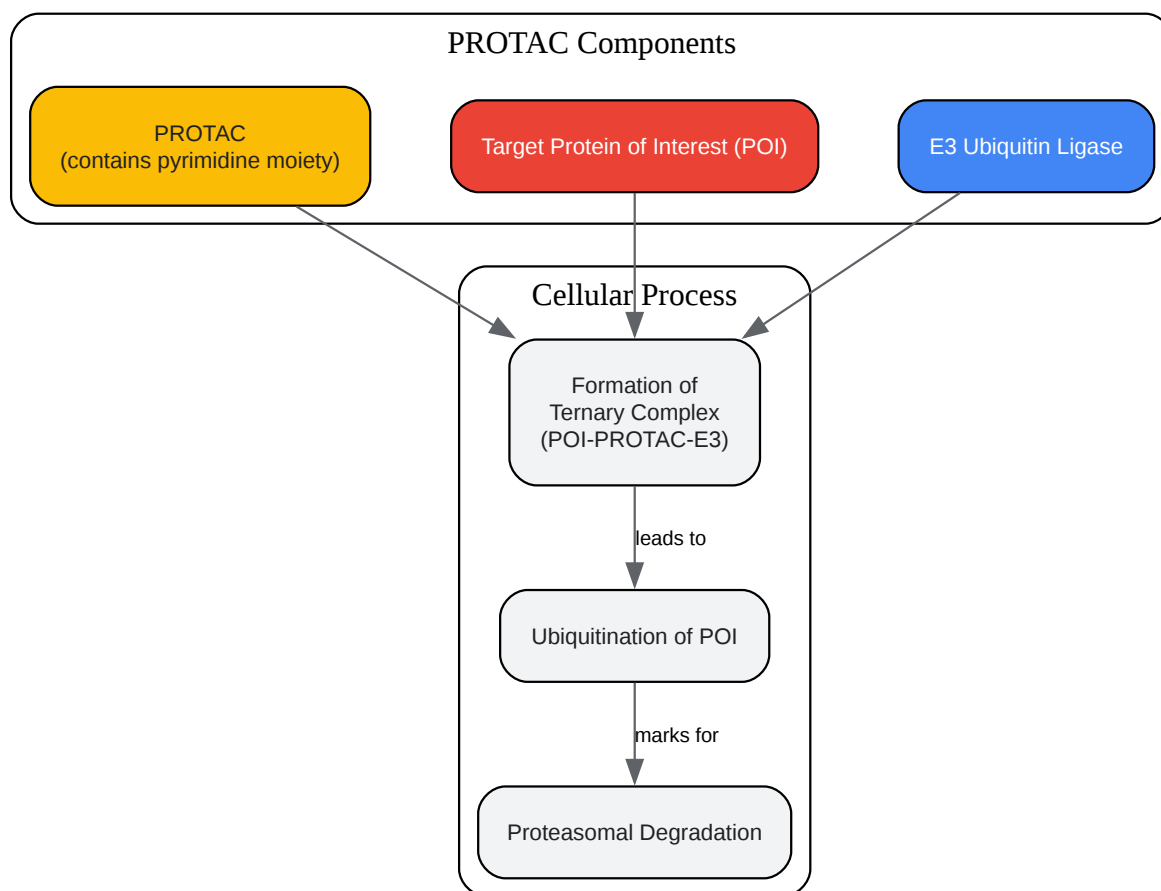
Experimental Workflow: Synthesis of a Pyrimidine-Based Inhibitor



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Caption: Synthetic workflow for a pyrimidine-based inhibitor.

Logical Relationship: PROTAC Mechanism of Action



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References

- 1. 2-(Boc-aminomethyl)pyrimidine[CAS 1260843-26-2 [benchchem.com]]

- 2. calpaclab.com [calpaclab.com]
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